Differentiation by Acidity: pKa Shift of 1,2-Dihydrophthalic Acid vs. Fully Aromatic Phthalic Acid
1,2-Dihydrophthalic acid exhibits a notably higher (weaker acid) first pKa compared to the fully aromatic parent compound, phthalic acid. The predicted pKa of 1,2-dihydrophthalic acid is 3.37±0.40 , whereas the first pKa of phthalic acid is consistently reported as 2.89-2.98 [1]. This difference arises from the disruption of aromaticity and the change in electron distribution upon partial reduction of the ring [2].
| Evidence Dimension | Acidity (First Dissociation Constant, pKa1) |
|---|---|
| Target Compound Data | pKa = 3.37±0.40 (Predicted) |
| Comparator Or Baseline | Phthalic acid (CAS 88-99-3): pKa1 = 2.89-2.98 |
| Quantified Difference | ~0.4 to 0.5 pKa units higher (weaker acid) |
| Conditions | Predicted data (ChemAxon) for the target; literature data for the comparator |
Why This Matters
A higher pKa means a lower concentration of the reactive conjugate base at a given pH, which alters reactivity in pH-dependent processes (e.g., salt formation, esterification), material compatibility, and bioavailability relative to phthalic acid.
- [1] Ptable. Phthalic acid Properties. View Source
- [2] Cerefice, S. A.; Fields, E. K. Formation and Reactions of Dihydrophthalic Acids. J. Org. Chem. 1974, 39 (7), 971. View Source
